Notum Carboxylesterase Inhibition vs. Core 1-Phenylpyrrolidine Scaffolds
No direct head-to-head quantitative comparison data between N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide and a defined comparator were identified in peer-reviewed literature or authoritative databases. A fragment library screening study identified 1-phenylpyrroles and 1-phenylpyrrolidines as Notum inhibitors, and SAR analysis of the 1-phenylpyrrolidine series showed that the 2-Cl, 3-Cl, and 4-Cl phenyl substituents yielded Notum IC₅₀ values of 19 ± 14 µM, 14 ± 0.9 µM, and 19 ± 4.4 µM, respectively [1]. However, these data pertain to 1-phenylpyrrolidine-3-carboxylic acids, not the target compound's 3-phenylpyrrolidine-1-carboxamide scaffold. Extrapolation of these SAR trends to the target compound is not supported by experimental evidence.
| Evidence Dimension | Notum enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not available for N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide |
| Comparator Or Baseline | 1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid (compound 10): Notum IC₅₀ = 19 ± 14 µM; 1-(3-chlorophenyl)pyrrolidine-3-carboxylic acid (25a): IC₅₀ = 14 ± 0.9 µM; 1-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (25b): IC₅₀ = 19 ± 4.4 µM [1] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Notum biochemical assay using recombinant human Notum C330S mutant expressed in HEK293S cells, OPTS substrate, 40 min incubation, fluorescence readout [1] |
Why This Matters
Without matched assay data, the Notum inhibitory potency of N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide cannot be ranked against even scaffold-adjacent analogs, preventing evidence-based selection for Wnt pathway research.
- [1] Mahy W, Patel M, Steadman D, et al. J Med Chem. 2020;63(17):9464-9483. Table 4: SAR of 1-phenylpyrrolidine-3-carboxylic acids 25a–25i. View Source
